4-Nitrobenzyl chloroformate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

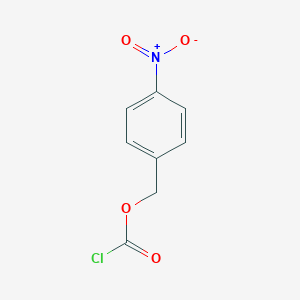

Structure

3D Structure

属性

IUPAC Name |

(4-nitrophenyl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSGOABISYIYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063482 | |

| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4457-32-3 | |

| Record name | 4-Nitrobenzyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2GS0JJV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrobenzyl Chloroformate: A Technical Guide for Synthetic Applications

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, reactivity, and applications of 4-Nitrobenzyl chloroformate.

Introduction

This compound (PNZ-Cl) is a highly versatile reagent in organic synthesis, primarily recognized for its role in the protection of amine and alcohol functionalities. Its unique electronic properties, conferred by the para-nitro group, make it an effective and strategically important tool in multi-step syntheses, particularly in peptide chemistry and the development of complex molecules such as pharmaceuticals and agrochemicals.[1] The 4-nitrobenzyloxycarbonyl (PNZ) group serves as a stable protecting group that can be selectively removed under specific conditions, offering an orthogonal protection strategy to other common protecting groups. This guide provides a comprehensive overview of its chemical properties, reactivity, experimental protocols, and safety considerations.

Core Chemical and Physical Properties

This compound is typically a white to light yellow crystalline solid or liquid, depending on purity and ambient temperature.[1] It is sensitive to moisture and should be handled accordingly.[2] Key physical and chemical data are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 4457-32-3 | [1][3][4][5] |

| Molecular Formula | C₈H₆ClNO₄ | [1][3][5] |

| Molecular Weight | 215.59 g/mol | [4][5][6] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 30-36 °C (lit.) | [2][3][6] |

| Boiling Point | 230 °C at 10 mmHg (decomposes) | [2] |

| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, Chloroform. | |

| Stability | Stable under recommended storage conditions, but moisture-sensitive. | [7][2] |

| Storage Temperature | 2-8°C | [1][2][6] |

Reactivity and Synthetic Applications

The primary utility of this compound stems from its reactivity as an acylating agent. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines, alcohols, and thiols.[1] This reactivity is central to its application as a protecting group reagent.

Protection of Amines and Alcohols

The most common application of this compound is the introduction of the 4-nitrobenzyloxycarbonyl (PNZ) protecting group onto primary and secondary amines to form stable carbamates.[1] This is particularly valuable in peptide synthesis, where the N-terminus of an amino acid must be protected to allow for selective C-terminus activation and coupling.[6] Similarly, it reacts with alcohols to form carbonates.

The PNZ group is stable to the acidic conditions often used to remove other protecting groups like the tert-butyloxycarbonyl (Boc) group, providing a key element of orthogonality in complex synthetic strategies.

Deprotection

The PNZ group is typically removed via catalytic hydrogenation. The nitro group is reduced to an amine, which then undergoes spontaneous fragmentation to release the free amine or alcohol, along with toluene (B28343) and carbon dioxide. This cleavage condition is mild and selective.

The general workflow for the protection of an amine using this compound is depicted below.

The logical flow of employing the PNZ group in a synthetic context, such as peptide synthesis, follows a protect-couple-deprotect strategy.

Experimental Protocols

Below are generalized protocols for the protection of amines and alcohols using this compound. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Protection of a Primary Amine

This protocol describes a general procedure for the formation of a 4-nitrobenzyl carbamate from a primary amine.

Materials:

-

Primary amine substrate

-

This compound

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂))

-

Base (e.g., Pyridine or N,N-Diisopropylethylamine (DIEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amine substrate (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add the base (1.1 to 1.5 equivalents) to the stirred solution.

-

In a separate flask, dissolve this compound (1.05 to 1.2 equivalents) in a minimal amount of the anhydrous solvent.

-

Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

-

Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[8][9] It is classified as corrosive and toxic.[2][8]

-

Hazards: Causes severe skin burns and eye damage.[5][8][9] It is harmful if swallowed, in contact with skin, or if inhaled.[10][8] Contact with water can liberate toxic gas.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and a face shield.[8][9]

-

Handling: Avoid breathing dust, fumes, or mists. Do not eat, drink, or smoke when using this product.[10][9] It is moisture-sensitive; handle under an inert atmosphere and store in a tightly sealed container.[2][8]

-

Storage: Keep in a dry, cool (refrigerated at 2-8°C), and well-ventilated place.[1][6][8] Store locked up.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[10][9]

Conclusion

This compound is an indispensable reagent for the protection of amines and alcohols in modern organic synthesis. The stability of the resulting PNZ group to acidic conditions and its selective removal under mild hydrogenolysis make it a valuable tool for drug development professionals and researchers engaged in the synthesis of complex molecules. Proper understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective application in the laboratory.

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Nitrobenzyl Chloroformate (CAS: 4457-32-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzyl chloroformate (PNZ-Cl), identified by CAS number 4457-32-3, is a pivotal reagent in modern organic synthesis, particularly valued in the realms of peptide chemistry and the development of pharmaceuticals. Its primary utility lies in its function as a protecting group for amines, forming a stable 4-nitrobenzyloxycarbonyl (pNZ or Z(NO₂)) carbamate. This protecting group is notable for its orthogonality to other common protecting groups, offering selective cleavage under specific, mild conditions. Beyond its role in protecting functional groups, this compound serves as a critical intermediate in the synthesis of complex molecules, including the carbapenem (B1253116) antibiotic, Biapenem. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its key roles in synthetic chemistry.

Chemical and Physical Properties

This compound is a light yellow to beige solid or liquid, depending on its purity and the ambient temperature.[1][2] It is characterized by its reactivity as an acylating agent, a property conferred by the electrophilic carbonyl carbon of the chloroformate group, which is further enhanced by the electron-withdrawing nitro group on the benzene (B151609) ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4457-32-3 | [3][4] |

| Molecular Formula | C₈H₆ClNO₄ | [3] |

| Molecular Weight | 215.59 g/mol | [3] |

| Appearance | Light yellow to beige solid/liquid | [1][2] |

| Melting Point | 30-36 °C | [2][4] |

| Solubility | Soluble in acetone, chloroform, toluene, and benzene. Decomposes in water. | [5] |

| Storage Temperature | 2-8°C | [4] |

| Stability | Stable, but moisture-sensitive. May develop pressure in storage. Incompatible with moisture, strong bases, alcohols, amines, and acids. | [6] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.2 (d, 2H), 7.6 (d, 2H), 5.4 (s, 2H) | [7][8] |

| ¹³C NMR | Data available in spectral databases. | [3][9] |

| Infrared (IR) | Conforms to standard spectra. | [2][3][10] |

Synthesis of this compound

The synthesis of this compound is predominantly achieved through two primary methodologies, with variations in reagents and conditions to optimize yield and safety.

Phosgene-based Synthesis

The traditional method involves the reaction of 4-nitrobenzyl alcohol with the highly toxic phosgene (B1210022) (COCl₂) or a phosgene derivative. This reaction is typically performed in an organic solvent in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.[11] Due to the hazardous nature of phosgene, this method is more suited for industrial-scale production with specialized handling equipment.

Triphosgene-based Synthesis

A safer and more common laboratory-scale synthesis utilizes bis(trichloromethyl) carbonate, also known as triphosgene (B27547), as a phosgene substitute.[11] This solid reagent is easier and safer to handle than gaseous phosgene.

This protocol is adapted from a patented method which describes the optimization of molar ratios for high-yield synthesis.[12]

Materials:

-

4-Nitrobenzyl alcohol

-

Bis(trichloromethyl) carbonate (Triphosgene)

-

An acid-binding agent (e.g., pyridine, triethylamine)

-

Anhydrous organic solvent (e.g., chloroform, toluene, dichloromethane)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and cooling bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrobenzyl alcohol in the chosen anhydrous organic solvent (e.g., 5 times the mass of the alcohol).

-

Cool the solution to the desired reaction temperature (ranging from -40°C to 20°C).[12]

-

In a separate flask, dissolve bis(trichloromethyl) carbonate and the acid-binding agent in the same anhydrous solvent. A reported optimized molar ratio is 1 : 0.4 : 0.9 for 4-nitrobenzyl alcohol : bis(trichloromethyl) carbonate : acid-binding agent.[12]

-

Slowly add the triphosgene solution to the cooled 4-nitrobenzyl alcohol solution via the dropping funnel under a nitrogen atmosphere.

-

Stir the reaction mixture at the chosen temperature for a specified time (e.g., 3 to 20 hours, depending on the conditions).[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves washing with water, a dilute acid solution, and brine, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography to yield pure this compound. A reported yield for a similar process is 96.4%.[12]

Note: This is a generalized procedure. Specific temperatures, reaction times, and purification methods may need to be optimized.

References

- 1. 4-Nitrophenyl chloroformate | C7H4ClNO4 | CID 82129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 376040250 [thermofisher.com]

- 3. This compound | C8H6ClNO4 | CID 78205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Nitrophenyl chloroformate CAS#: 7693-46-1 [m.chemicalbook.com]

- 6. This compound | 4457-32-3 [chemicalbook.com]

- 7. This compound(4457-32-3) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound | 4457-32-3 | Benchchem [benchchem.com]

- 12. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]

4-Nitrobenzyl Chloroformate: A Versatile Reagent in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzyl chloroformate (PNZ-Cl) is a highly versatile reagent in organic synthesis, primarily recognized for its role in the protection of functional groups and as a key building block in the synthesis of complex molecules. Its unique electronic properties, conferred by the para-nitro group, render the resulting protected moieties stable under a variety of reaction conditions, yet susceptible to cleavage under specific, mild protocols. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in peptide synthesis, drug development, and other advanced synthetic methodologies. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to facilitate its practical application in the laboratory.

Core Applications

The utility of this compound spans several key areas of chemical research and development:

-

Protecting Group Chemistry : It is extensively used as a protecting agent for primary and secondary amines, as well as alcohols, forming stable carbamates (known as 4-nitrobenzyloxycarbonyl or Nbz/pNZ derivatives) and carbonates, respectively. This protection strategy is crucial for preventing unwanted side reactions in multi-step syntheses.[1][2]

-

Peptide Synthesis : In peptide chemistry, this compound is employed for the protection of the N-terminus of amino acids.[1][3] This allows for the controlled, sequential addition of amino acids to a growing peptide chain, ensuring high purity and yield of the final product.[4]

-

Drug Development : The reagent plays a significant role in the synthesis of pharmaceuticals. It is a key intermediate in the production of carbapenem (B1253116) antibiotics such as Biapenem and Meropenem.[1][5] Furthermore, its application extends to the synthesis of prodrugs, where the 4-nitrobenzyl group can function as a cleavable linker, designed to release the active drug molecule under specific physiological conditions.[2]

-

Photolabile Applications : The 4-nitrobenzyloxycarbonyl (Nbz) group is photolabile, meaning it can be cleaved upon exposure to UV light.[4] This property is highly valuable in applications requiring spatiotemporal control of substrate release, such as in advanced drug delivery systems and for the synthesis of photosensitive polymers.[4][6]

Protection of Functional Groups: Experimental Protocols and Data

The protection of amines and alcohols is a cornerstone of modern organic synthesis. This compound provides an efficient means to achieve this, as detailed in the following protocols.

Protection of Alcohols

The reaction of an alcohol with this compound in the presence of a base yields a stable 4-nitrobenzyl carbonate.

References

4-Nitrobenzyl chloroformate structure and synthesis

An In-depth Technical Guide to 4-Nitrobenzyl Chloroformate: Structure, Synthesis, and Applications

Introduction

This compound (PNBCF) is a highly versatile reagent in organic synthesis, primarily recognized for its role in the protection of functional groups such as amines and alcohols.[1][2] Its chemical structure, featuring a 4-nitrobenzyl group, imparts unique reactivity and cleavage characteristics, making it an invaluable tool for researchers, particularly in the fields of peptide chemistry, drug development, and materials science.[1][3] This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data for the scientific professional.

Structure and Chemical Properties

This compound is characterized by a chloroformate group attached to a benzyl (B1604629) moiety, which is substituted with a nitro group at the para (4) position of the benzene (B151609) ring.[4] This substitution pattern is crucial to its function, as the electron-withdrawing nitro group enhances the electrophilicity of the chloroformate carbon, making it highly reactive towards nucleophiles.[1]

Chemical Identifiers and Physical Properties

The fundamental properties and identifiers of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | (4-nitrophenyl)methyl carbonochloridate | [5][6] |

| CAS Number | 4457-32-3 | [1][5] |

| Molecular Formula | C₈H₆ClNO₄ | [1][5][6] |

| Molecular Weight | 215.59 g/mol | [5][7] |

| Appearance | White to light yellow powder or crystal | [1][7] |

| Melting Point | 32-34 °C (lit.) | [7][8] |

| SMILES | C1=CC(=CC=C1COC(=O)Cl)--INVALID-LINK--[O-] | [5] |

| InChI Key | MHSGOABISYIYKP-UHFFFAOYSA-N | [5][6] |

| Solubility | Reacts with water, alcohols, and amines. Soluble in various organic solvents. | [7][9] |

| Storage Conditions | 2-8°C, under inert atmosphere. Moisture sensitive. | [1][7] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of 4-nitrobenzyl alcohol with a phosgene (B1210022) equivalent.[9] Due to the high toxicity and handling difficulties associated with phosgene gas, safer alternatives like bis(trichloromethyl) carbonate (triphosgene) are now commonly employed, especially in laboratory settings.[9][10]

Synthetic Pathways

The two main routes for synthesizing this compound are:

-

Phosgene-Based Synthesis : The traditional method involves the direct reaction of 4-nitrobenzyl alcohol with phosgene (COCl₂) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[9] This method is efficient but requires specialized equipment due to the hazardous nature of phosgene.[9]

-

Triphosgene-Based Synthesis : A safer and more manageable laboratory-scale method uses triphosgene (B27547) as a solid, stable substitute for phosgene.[9][10] The reaction proceeds under similar conditions, reacting 4-nitrobenzyl alcohol with triphosgene in an organic solvent with an acid scavenger.[9]

Experimental Protocol: Triphosgene-Based Synthesis

This protocol is based on an optimized, high-yield method using triphosgene, which is safer than using phosgene gas.[10]

Materials:

-

4-Nitrobenzyl alcohol

-

Bis(trichloromethyl) carbonate (Triphosgene)

-

Acid-binding agent (e.g., Pyridine, Triethylamine)

-

Anhydrous organic solvent (e.g., Chloroform, Toluene)

-

Anhydrous Sodium Sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

-

In the flask, dissolve 4-nitrobenzyl alcohol in the anhydrous organic solvent (e.g., 5-10 times the mass of the alcohol).

-

Cool the solution to the desired reaction temperature (e.g., 0-5°C) using an ice bath.

-

In a separate flask, prepare a solution of bis(trichloromethyl) carbonate in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the stirred solution of 4-nitrobenzyl alcohol while maintaining the temperature.

-

Simultaneously or subsequently, add the acid-binding agent dropwise. The molar ratio of reactants is critical for high yield (see Table 2).

-

Allow the reaction to stir at the controlled temperature for a specified time (e.g., 3 hours).[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding cold water.

-

Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data: Synthesis Optimization

A Chinese patent outlines several optimized conditions for the triphosgene-based synthesis, highlighting the importance of stoichiometry.[10]

| Molar Ratio (Alcohol : Triphosgene : Base) | Solvent | Yield | Purity (HPLC) | Reference |

| 1 : 0.4 : 0.9 | Chloroform | 96.4% | 99.0% | [10] |

| 1 : 0.4 : 0.9 | Toluene | 97.1% | 99.0% | [10] |

| 1 : 0.4 : 0.4 | Dichloromethane | 95.7% | 99.5% | [10] |

Applications in Research and Drug Development

This compound is a cornerstone reagent for the introduction of the 4-nitrobenzyloxycarbonyl (Nbz or Pnz) protecting group.[9] This group is particularly useful in multi-step synthesis where selective protection and deprotection of amines and alcohols are required.

Key Applications:

-

Peptide Synthesis : It effectively protects the amino group of amino acids, preventing self-polymerization and other side reactions during peptide bond formation.[1][3][4]

-

Prodrug Synthesis : The reagent is used to link cytotoxic drugs to carrier molecules.[8] The resulting carbamate (B1207046) linkage can be designed for cleavage under specific physiological conditions, enabling targeted drug release.[3]

-

Organic Synthesis : It serves as a versatile reagent for creating esters and amides, which are fundamental structures in many pharmaceuticals and agrochemicals.[1]

-

Light-Controlled Release : The 4-nitrobenzyl (NBOC) group is photo-labile, meaning it can be cleaved by light. This property is exploited in advanced drug delivery systems for spatiotemporal control of therapeutic agent activation.[3]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[7]

| Hazard Type | GHS Classification and Statements | Reference(s) |

| Pictogram(s) | Danger | [5] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | |

| Precautionary | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Storage Class | 8A: Combustible corrosive hazardous materials. |

Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the reagent in a tightly sealed container at 2-8°C under an inert atmosphere to prevent decomposition from moisture.[7]

Conclusion

This compound is a powerful and versatile reagent with significant applications in modern organic chemistry and drug development. Its utility as a protecting group, particularly for amines in peptide synthesis, and its role in creating photo-labile linkers for controlled-release systems underscore its importance. While its synthesis requires careful control of reaction conditions, the development of safer methods using triphosgene has made it more accessible for laboratory use. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in advanced scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 4457-32-3 [smolecule.com]

- 5. This compound | C8H6ClNO4 | CID 78205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 376040250 [thermofisher.com]

- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 4457-32-3 [chemicalbook.com]

- 9. This compound | 4457-32-3 | Benchchem [benchchem.com]

- 10. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the p-Nitrobenzyloxycarbonyl (PNZ) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The p-nitrobenzyloxycarbonyl (PNZ) group, a carbamate-type protecting group, serves as a valuable tool in organic synthesis, particularly in the realm of peptide chemistry. Introduced as an alternative to the benzyloxycarbonyl (Z) group, the PNZ group offers distinct advantages, including its stability and unique deprotection conditions. This guide provides a comprehensive overview of the PNZ protecting group, detailing its application in the protection of amines, and offering insights into its potential use for alcohols and thiols.

Core Properties of the PNZ Protecting Group

The PNZ protecting group is introduced using p-nitrobenzyloxycarbonyl chloride (PNZ-Cl). The resulting PNZ-protected compounds, particularly amino acids, are typically stable, crystalline solids.[1] A key feature of the PNZ group is its orthogonality with other common protecting groups used in peptide synthesis, such as tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).[1][2] This orthogonality allows for selective deprotection strategies in the synthesis of complex molecules.[3] PNZ-protected amino acids also exhibit excellent solubility in dimethylformamide (DMF), a common solvent in solid-phase peptide synthesis (SPPS).[1]

Table 1: Solubility Comparison of PNZ- and Fmoc-Amino Acids in DMF [1]

| Amino Acid Derivative | Solubility in DMF (g/mL) |

| pNZ-L-Phe-OH | 0.80 |

| Fmoc-L-Phe-OH | 0.31 |

| pNZ-L-Gly-OH | 1.33 |

| Fmoc-L-Gly-OH | 0.80 |

| pNZ-L-Asp(OtBu)-OH | 1.00 |

| Fmoc-L-Asp(OtBu)-OH | 0.67 |

Protection of Functional Groups

The primary and most well-documented application of PNZ-Cl is the protection of primary and secondary amines, particularly the α-amino group of amino acids.

The classical method for the N-protection of amino acids with chloroformates under Schotten-Baumann conditions can lead to the formation of undesired dipeptide byproducts.[1] To circumvent this, an efficient azide-mediated, one-pot protocol is often employed for the synthesis of PNZ-amino acids, affording high yields and purity.[1]

Experimental Protocol: Synthesis of PNZ-Amino Acids via the Azide (B81097) Method [1]

Materials:

-

p-Nitrobenzyloxycarbonyl chloride (PNZ-Cl)

-

Sodium azide (NaN₃)

-

Amino acid

-

Sodium hydroxide (B78521) (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

Procedure:

-

Dissolve p-nitrobenzyloxycarbonyl chloride (1.0 eq) in 1,4-dioxane.

-

Add a solution of sodium azide (1.2 eq) in water.

-

Stir the resulting emulsion at room temperature for 2 hours. Monitor the formation of p-nitrobenzyl azide by thin-layer chromatography (TLC).

-

In a separate flask, dissolve the amino acid (1.0 eq) in 1 M aqueous sodium hydroxide.

-

After the formation of the azide is complete, add the azide solution to the amino acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted azide.

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the PNZ-protected amino acid with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/hexane or water) to afford the pure PNZ-amino acid.

Yields: 71–94%[1]

While PNZ-Cl is a chloroformate and thus capable of reacting with alcohols and thiols to form carbonates and thiocarbonates, respectively, specific, well-documented protocols for these reactions are scarce in the reviewed literature. The related p-nitrophenyl chloroformate is known to react with hydroxyl groups to form carbonates.[3][4] By analogy, the protection of an alcohol with PNZ-Cl would likely proceed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane.

Deprotection of the PNZ Group

The PNZ group is stable to acidic conditions used for Boc-deprotection (e.g., trifluoroacetic acid) and basic conditions for Fmoc-deprotection (e.g., piperidine).[1] It is also stable to the conditions used for Alloc group removal.[1] The cleavage of the PNZ group is achieved under neutral, reductive conditions. The key step is the reduction of the nitro group to an amine, which initiates a spontaneous 1,6-elimination to release the free amine.[1][6]

Commonly used reducing agents compatible with solid-phase peptide synthesis are stannous chloride (SnCl₂) and sodium dithionite (B78146) (Na₂S₂O₄), with SnCl₂ generally providing superior results.[1] Catalytic hydrogenation can also be employed for deprotection in solution-phase synthesis.[1]

Experimental Protocol: Deprotection of PNZ-Protected Amines using SnCl₂ (Solid-Phase) [1][2]

Materials:

-

PNZ-protected peptide on resin

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl) in dioxane

-

Water

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Prepare a 6 M solution of SnCl₂ in DMF.

-

Treat the PNZ-protected peptide on resin with the 6 M SnCl₂ solution containing a catalytic amount of acid (e.g., 1.6 mM HCl in dioxane).

-

Agitate the mixture at room temperature for 30 minutes.

-

Drain the resin and repeat the treatment with fresh deprotection solution for another 30 minutes.

-

Wash the resin extensively with DMF, DMF/water, THF/water, DMF, and finally DCM to remove excess SnCl₂ and byproducts.[1]

-

Neutralize the resin with a solution of DIEA in DCM (e.g., 1:9 v/v) before the next coupling step.[1]

Table 2: Conditions for the Removal of the PNZ Group from a Model Peptide on Solid Support [1][7]

| Entry | Reducing Agent | Additive(s) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 4 M Na₂S₂O₄ | 0.04 M Phenol | DMF/H₂O (9:1) | rt | 60 | 38 |

| 2 | 6 M SnCl₂ | 0.04 M Phenol | DMF | rt | 60 | 75 |

| 3 | 6 M SnCl₂ | 1.6 mM HOAc, 0.04 M Phenol | DMF | rt | 60 | 86 |

| 4 | 6 M SnCl₂ | 1.6 mM HCl, 0.04 M Phenol | DMF | rt | 60 | 93 |

| 5 | 6 M SnCl₂ | 1.6 mM HCl, 0.04 M Phenol | DMF | rt | 2 x 30 | 98 |

| 6 | 6 M SnCl₂ | 1.6 mM HCl, 0.04 M Phenol | DMF | 50 | 2 x 20 | 100 |

Advantages and Applications

The PNZ protecting group offers several advantages in synthetic chemistry:

-

Orthogonality: Its stability to both acidic and basic conditions makes it compatible with Boc and Fmoc strategies, allowing for the synthesis of complex peptides with multiple protection schemes.[1][2]

-

Avoidance of Side Reactions: In Fmoc-based SPPS, the use of piperidine (B6355638) for deprotection can lead to side reactions such as diketopiperazine (DKP) and aspartimide formation. The use of PNZ protection for specific amino acid residues can circumvent these issues.[1]

-

Semi-permanent Protection: The PNZ group can be used for the semi-permanent protection of amino acid side chains, such as the ε-amino group of lysine, preventing premature removal of the α-Fmoc group during deprotection of other side-chain protecting groups.[2]

Spectroscopic Characterization

The characterization of PNZ-protected compounds relies on standard spectroscopic techniques.

-

NMR Spectroscopy: In ¹H NMR spectra, the benzylic protons of the PNZ group typically appear as a singlet around 5.3-5.4 ppm. The aromatic protons on the p-nitrophenyl ring appear as two doublets in the downfield region (around 7.5 and 8.2 ppm).

-

Infrared (IR) Spectroscopy: PNZ-protected compounds exhibit characteristic IR absorption bands. The carbamate (B1207046) carbonyl group shows a strong absorption around 1700-1720 cm⁻¹. The nitro group gives rise to two strong absorptions, typically around 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).

-

Mass Spectrometry: The molecular weight of PNZ-protected compounds can be readily confirmed by mass spectrometry techniques such as ESI-MS.

Conclusion

The p-nitrobenzyloxycarbonyl (PNZ) protecting group is a robust and versatile tool, particularly for the protection of amines in peptide synthesis. Its orthogonality, stability, and unique deprotection conditions under mild, neutral reduction offer significant advantages in the construction of complex molecular architectures. While its application for the protection of alcohols and thiols is less documented, the chemical principles of chloroformate reactivity suggest its potential utility for these functional groups as well. Further research into these applications could expand the toolkit of synthetic chemists and drug development professionals.

References

- 1. CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate - Google Patents [patents.google.com]

- 2. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of p-nitrophenyl chloroformate in blocking hydroxyl groups in nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

Mechanism of action of 4-Nitrobenzyl chloroformate

An In-depth Technical Guide to the Mechanism of Action of 4-Nitrobenzyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PNZ-Cl) is a highly versatile reagent predominantly utilized in organic synthesis for the protection of nucleophilic functional groups, most notably amines and alcohols. The introduction of the 4-nitrobenzyloxycarbonyl (pNZ or Nbz) protecting group facilitates a wide range of synthetic transformations by preventing unwanted side reactions. The unique electronic properties conferred by the para-nitro group enhance the reactivity of the chloroformate, ensuring efficient protection reactions. Furthermore, the pNZ group can be selectively cleaved under various conditions, including reductive and photolytic methods, providing orthogonality in complex multi-step syntheses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for protection and deprotection, quantitative data on reaction efficiencies, and an exploration of the biological applications of its derivatives, particularly in the realm of prodrug therapy.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action of this compound involves a nucleophilic acyl substitution reaction. The electron-withdrawing nature of the p-nitro group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles such as primary and secondary amines, alcohols, and thiols.

The reaction with an amine, for instance, proceeds via a stepwise mechanism. The nucleophilic amine attacks the carbonyl carbon, leading to the formation of a transient zwitterionic tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and a proton to yield the stable 4-nitrobenzyl carbamate (B1207046). The formation of this tetrahedral intermediate is generally the rate-determining step.[1] This acylation is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.[2]

Figure 1: General mechanism for the protection of amines using this compound.

Quantitative Data on Protection Reactions

The efficiency of the protection reaction is consistently high across a range of substrates. The yields are influenced by the nature of the substrate, solvent, and base used.

| Substrate | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

| (4-(tert-butyl)phenyl)methanol | 4-Nitrophenyl chloroformate | Pyridine | CH₂Cl₂ | -5°C to RT | Not specified | [3] |

| 2-(trimethylsilyl)ethan-1-ol | 4-Nitrophenyl chloroformate | Pyridine | CH₂Cl₂ | -5°C to RT | Not specified | [3] |

| 2-tosylethan-1-ol | 4-Nitrophenyl chloroformate | Pyridine | CH₂Cl₂ | -5°C to RT | Not specified | [3] |

| Alanine | 2-Nitrobenzyl 4-nitrophenyl carbonate | NaOH | THF/H₂O | RT | 75 | [4] |

| Lys(Boc)-OH | 4,5-Dimethoxy-2-nitrobenzyl chloroformate | NaHCO₃ | Dioxane/H₂O/MeCN | RT | 77 | [4] |

| Threonine | 4,5-Dimethoxy-2-nitrobenzyl 4-nitrophenyl carbonate | Triethylamine | Dioxane/H₂O | RT | 78 | [4] |

| 5'-O-tritylthymidine | 4-Nitrophenyl chloroformate | Not specified | Not specified | RT | 89 | [5] |

| Benzyl alcohol | 4-Nitrophenyl chloroformate | Pyridine | Acetone | 0°C | 96 | [4] |

| p-Nitrobenzyl alcohol | Triphosgene | Pyridine | Toluene | 5-10°C | 97.1 | [6] |

Experimental Protocols

3.1. General Protocol for Amine Protection

A detailed procedure for the N-protection of L-Phenylalanine ethyl ester provides a representative workflow.[7]

-

Setup: A 3-necked flask is fitted with a temperature probe, an addition funnel, and a drying tube and placed in a cooling bath.

-

Reaction Mixture: The amine substrate is dissolved in a suitable solvent (e.g., CH₂Cl₂).

-

Cooling: The solution is cooled to a stable internal temperature of -11 ± 2 °C using a dry ice/brine bath.

-

Reagent Addition: A solution of this compound (1.1 equivalents) in CH₂Cl₂ is added dropwise via the addition funnel, maintaining the internal temperature at -11 ± 2 °C.[7]

-

Base Addition: Triethylamine (2.0 equivalents) is added via syringe.[7]

-

Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for an additional 90 minutes.[7]

-

Workup: The reaction is quenched, and the product is extracted, washed, dried, and purified by standard methods.

Figure 2: Experimental workflow for the protection of an amine with this compound.

3.2. General Protocol for Alcohol Protection

The following protocol is adapted from the protection of (4-(tert-butyl)phenyl)methanol.[3]

-

Setup: To a solution of the alcohol (1 equivalent) in dry CH₂Cl₂ in a dried flask under a nitrogen atmosphere, add dry pyridine (1.45 equivalents).

-

Cooling: Cool the mixture to -5 °C.

-

Reagent Addition: Slowly add a solution of this compound (1.2 equivalents) in dry CH₂Cl₂.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Workup: Add water and extract the mixture with CH₂Cl₂. The organic layer is then washed with saturated aqueous NaHCO₃ and brine, and dried over MgSO₄. The product is purified via chromatography.

Deprotection of the 4-Nitrobenzyloxycarbonyl (pNZ) Group

The pNZ group is lauded for its stability and the variety of methods available for its cleavage, which allows for orthogonal deprotection strategies in complex syntheses.[8]

4.1. Reductive Cleavage

Catalytic Hydrogenation: This is a widely used method for pNZ deprotection. The reaction proceeds via the reduction of the nitro group to an amine, which then undergoes a 1,6-fragmentation to release the deprotected amine, carbon dioxide, and p-aminobenzyl alcohol.[9][10]

-

Catalyst: Typically 10% Palladium on carbon (Pd/C).[11]

-

Hydrogen Source: H₂ gas, or transfer hydrogenation reagents like formic acid or ammonium (B1175870) formate.[11][12]

-

Conditions: The reaction is usually carried out at room temperature and atmospheric pressure in a solvent such as methanol (B129727) or ethanol.[11]

Chemical Reduction: An alternative to catalytic hydrogenation, particularly useful for substrates containing functional groups sensitive to hydrogenolysis.

-

Reagent: Tin(II) chloride (SnCl₂) in the presence of a catalytic amount of acid is effective for removing the pNZ group under neutral conditions.[10]

Figure 3: Signaling pathway for the reductive deprotection of a pNZ-protected amine.

4.2. Photolytic Cleavage

The 2-nitrobenzyl group and its derivatives are well-known photolabile protecting groups.[4][13] Upon irradiation with UV light (typically around 350-360 nm), an intramolecular redox reaction occurs, leading to the release of the protected functional group and a 2-nitrosobenzaldehyde byproduct.[13][14] While less common for the 4-nitro isomer, the principle remains a viable deprotection strategy, especially for substituted nitrobenzyl systems like the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) group.[4]

-

Conditions: Irradiation with a UV lamp (e.g., Rayonet RPR 208 lamp at 350 nm) in a suitable solvent like DMF/EtOH.[4]

-

Scavengers: The addition of aldehyde-trapping agents can improve the yields of deprotected products by preventing side reactions with the nitrosoaldehyde byproduct.[4]

Biological Mechanism of Action: Application in Prodrug Therapy

Derivatives of this compound have found a significant application in the field of cancer therapy, specifically in Gene-Directed Enzyme Prodrug Therapy (GDEPT).[2][15] In this strategy, a non-toxic prodrug, which is a 4-nitrobenzyl carbamate derivative of a potent cytotoxic agent, is administered systemically.

The core of this approach is the selective expression of a non-human enzyme, such as E. coli nitroreductase (NTR), within tumor cells.[15][16] This enzyme specifically catalyzes the two-electron reduction of the 4-nitrobenzyl carbamate to the corresponding 4-hydroxylaminobenzyl carbamate.[17] This reduced intermediate is unstable and undergoes spontaneous fragmentation, releasing the active cytotoxic drug directly at the tumor site, thereby minimizing systemic toxicity.[15][17]

Figure 4: Logical relationship of the GDEPT mechanism using a 4-Nitrobenzyl carbamate prodrug.

This targeted activation transforms a benign precursor into a potent therapeutic agent precisely where it is needed, showcasing a sophisticated application of the chemical principles governing the 4-nitrobenzyl moiety.

Conclusion

This compound is a cornerstone reagent in synthetic chemistry, offering an efficient and reliable method for the protection of amines and alcohols. Its mechanism of action is a well-understood nucleophilic acyl substitution, enhanced by the electronic properties of the nitro group. The resulting pNZ protecting group exhibits excellent stability and can be removed under a variety of mild conditions, providing essential orthogonality for the synthesis of complex molecules. Furthermore, the unique reductive fragmentation of 4-nitrobenzyl carbamates has been ingeniously exploited in the development of advanced prodrug strategies for targeted cancer therapy. This guide has provided a detailed overview of its chemical reactivity, practical synthetic protocols, and its application in biological systems, underscoring its continued importance for researchers in chemistry and drug development.

References

- 1. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. thieme-connect.com [thieme-connect.com]

- 6. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. thalesnano.com [thalesnano.com]

- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 13. scispace.com [scispace.com]

- 14. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 16. researchgate.net [researchgate.net]

- 17. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

4-Nitrobenzyl chloroformate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 4-Nitrobenzyl Chloroformate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount for successful synthesis and application. This compound (PNZ-Cl), a key reagent for the introduction of the 4-nitrobenzyloxycarbonyl (Pnz) protecting group, is no exception. This guide provides a detailed overview of its solubility and stability characteristics, supported by experimental protocols and visual diagrams to facilitate its effective use in the laboratory.

Physicochemical Properties

This compound is a light yellow, moisture-sensitive solid or liquid with a melting point in the range of 30-36°C.[1][2][3] It is widely used in organic synthesis, particularly for the protection of amino and hydroxyl groups.[1][4]

Solubility Profile

The solubility of this compound is a critical factor for its use in various reaction media. While it is reactive with and decomposes in water, it exhibits solubility in a range of organic solvents.[5][6][7] A summary of its known solubility is presented below.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble (Decomposes) | [5][6][7] |

| Acetonitrile | Slightly Soluble | [2] |

| Chloroform | Slightly Soluble | [2] |

| Dichloromethane | Soluble | [7] |

| Toluene | Soluble | [8] |

| 1,2-Dichloroethane | Soluble | [8] |

| Diethyl Ether | Soluble | [7] |

Note: Solubility data for the structurally similar compound 4-nitrophenyl chloroformate is often used as a proxy and suggests solubility in acetone (B3395972) and benzene (B151609) as well.[7][9]

Stability and Handling

Proper handling and storage are crucial due to the reactivity of this compound. It is highly sensitive to moisture, heat, and certain nucleophiles.[2][5]

Table 2: Stability and Reactivity Data for this compound

| Condition | Stability/Reactivity Information | Reference(s) |

| Moisture/Water | Moisture sensitive; decomposes in contact with water, liberating toxic gas. Hydrolysis can be violent. | [5][6][10] |

| Temperature | Recommended storage temperature is 2-8°C. Sensitive to excess heat. | [1][2][5][10] |

| pH | Hydrolysis is reported to be pH-independent. Reactive with both acids and strong bases. | [5][11][12] |

| Incompatible Materials | Strong oxidizing agents, acids, strong bases, alcohols, amines, and ammonia. | [2][5] |

| Storage | Store in a dry place in a tightly closed container, preferably under an inert atmosphere (e.g., Argon). May develop pressure over time; containers should be vented periodically. | [6][10][13] |

| Hazardous Decomposition | Upon decomposition or combustion, it can produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas. | [5][6][10] |

Reaction Mechanisms and Workflows

The utility of this compound stems from its reactivity towards nucleophiles, which is the basis for its use as a protecting group. Its decomposition pathway in the presence of water is a key stability concern.

Caption: Reaction of this compound with a nucleophile.

Caption: Decomposition of this compound via hydrolysis.

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for qualitatively assessing the solubility of this compound in a given solvent. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

This compound

-

Test solvents (e.g., acetonitrile, chloroform, dichloromethane)

-

Small, dry test tubes or vials

-

Vortex mixer

-

Water bath sonicator

-

Water bath (37°C)

Procedure:

-

Initial High Concentration Test: Weigh approximately 10 mg of this compound into a dry glass test tube.[14]

-

Add 0.5 mL of the selected solvent to the test tube to achieve a target concentration of 20 mg/mL.[14] The solvent and solute should be at room temperature.

-

Mixing Sequence: a. Gently mix the contents by hand. b. Vortex the tube for 1-2 minutes.[14] c. If the solid has not dissolved, place the tube in a water bath sonicator for up to 5 minutes.[14] d. If the solid persists, warm the solution in a 37°C water bath for up to 15 minutes. Note: Given the low melting point of this compound, it may melt rather than dissolve. Observe carefully.

-

Observation: A compound is considered "soluble" if the solution is clear with no visible particles, cloudiness, or precipitate after the mixing sequence.[14]

-

Lower Concentration Test: If the compound is insoluble at 20 mg/mL, increase the solvent volume by a factor of 10 (to a total of 5.0 mL) to test solubility at 2 mg/mL.[14] Repeat the mixing sequence.

-

Record Results: Document the results as "soluble," "slightly soluble," or "insoluble" at the tested concentrations.

Caption: Experimental workflow for solubility determination.

Protocol for Assessing Hydrolytic Stability

This protocol uses UV-Vis spectrophotometry to monitor the hydrolysis of this compound by observing the formation of 4-nitrophenol, a common hydrolysis product of related compounds that is chromophoric.[15]

Materials:

-

This compound

-

Solvent (e.g., Acetonitrile)

-

Purified water

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a dry organic solvent like acetonitrile.

-

Prepare Reaction Medium: In a quartz cuvette, prepare the desired aqueous-organic solvent mixture (e.g., 50:50 acetonitrile:water by volume).[11] Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Initiate Reaction: Use a micropipette to inject a small aliquot of the this compound stock solution into the cuvette. The final concentration should be low enough to ensure the absorbance remains within the linear range of the instrument. Mix quickly by inverting the cuvette (sealed with parafilm) or by gentle pipetting.

-

Data Acquisition: Immediately begin recording the absorbance spectrum over time. The hydrolysis can be monitored by the increase in absorbance at the λmax of the 4-nitrophenolate (B89219) anion (around 400-415 nm), which forms from the hydrolysis product in solutions that are not strongly acidic.[15]

-

Data Analysis: a. Plot absorbance vs. time at the monitoring wavelength. b. Assuming pseudo-first-order kinetics (with water in large excess), the observed rate constant (k_obs) can be determined by fitting the data to the equation: A_t = A_∞ - (A_∞ - A_0)e^(-k_obs * t), where A_t is absorbance at time t, A_0 is initial absorbance, and A_∞ is the final absorbance. c. The stability can be quantified by the calculated rate constant or the half-life (t_1/2 = ln(2)/k_obs).

This technical guide provides a foundational understanding of the solubility and stability of this compound, essential for its safe and effective application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4457-32-3 [chemicalbook.com]

- 3. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 4457-32-3 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound(4457-32-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy this compound | 4457-32-3 [smolecule.com]

- 9. 4-Nitrophenyl chloroformate | 7693-46-1 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. labsolu.ca [labsolu.ca]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. emerginginvestigators.org [emerginginvestigators.org]

A Comprehensive Technical Guide to the Safety and Handling of 4-Nitrobenzyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 4-Nitrobenzyl chloroformate (PNZ-Cl). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended for professionals in research and drug development who may handle this chemical.

Chemical and Physical Properties

This compound is a versatile reagent, notably used in peptide synthesis as a protecting group for amines.[1][2] Understanding its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₆ClNO₄ | [1][2][3] |

| Molecular Weight | 215.59 g/mol | [1][2][4] |

| Appearance | White to light yellow powder or crystals; may also be a yellow liquid | [2][5] |

| Melting Point | 32-34 °C (lit.) | [4][6] |

| Flash Point | 113 °C / 235.4 °F | [5] |

| Boiling Point | 230°C at 10mm Hg | |

| Solubility | No information available, but noted to be moisture-sensitive | [5][6] |

| Stability | Stable, but moisture-sensitive. May develop pressure in storage. | [7][6] |

| Synonyms | (4-Nitrophenyl)methyl carbonochloridate, p-Nitrobenzyloxycarbonyl chloride, PNZ-Cl | [1][4][8] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[5] The primary hazards are its toxicity and corrosivity.

GHS Hazard Classification:

-

Acute Toxicity: Category 3 (Oral, Dermal, Inhalation) - Toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[5][8]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[5][9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[10][11]

Key Hazard Statements:

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure.

| Protection Type | Recommended Equipment | Citation(s) |

| Eye/Face | Chemical safety goggles and a full-face shield are required. Standard safety glasses are not sufficient. | [5] |

| Skin/Body | A chemical-resistant apron or lab coat, along with appropriate protective gloves (e.g., nitrile rubber), should be worn. Ensure there is no exposed skin. | [5][8] |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) is necessary, especially when working outside of a fume hood or when dust or aerosols may be generated. A self-contained breathing apparatus may be required for emergency situations. | [8][10] |

| Hand | Wear appropriate protective gloves to prevent skin exposure. | [5][8] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][8]

-

Avoid all personal contact, including inhalation of dust, fumes, or vapors.

-

Handle and open the container with care, as pressure may build up over time.[7][8]

-

Avoid contact with moisture and incompatible materials.[7][6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11]

-

The recommended storage temperature is 2-8°C.[2][4][7][6][8]

-

Store away from incompatible materials such as strong bases, alcohols, amines, and acids.[7][6]

-

The substance is moisture-sensitive; store under an inert atmosphere if possible.[7][8]

-

Store in a locked cabinet or area accessible only to authorized personnel.[5][8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures:

| Exposure Route | First-Aid Procedure | Citation(s) |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][8] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [5][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. | [5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][8] |

Accidental Release Measures:

-

Evacuate the area and ensure adequate ventilation.[8]

-

Wear appropriate personal protective equipment, including respiratory protection.[5][8]

-

Avoid generating dust.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8]

-

Do not allow the chemical to enter drains or waterways.[8]

-

Clean the affected area thoroughly.[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at an approved waste disposal facility.[5][8] Do not dispose of it in the sanitary sewer system.[5]

Experimental Protocol: N-Protection of an Amino Acid

The following is a general procedure for the N-protection of an amino acid using this compound. This protocol should be adapted and optimized for specific substrates and scales. Always perform a risk assessment before carrying out any new procedure.

Materials:

-

Amino acid

-

This compound (PNZ-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base (e.g., triethylamine, pyridine)

-

Water

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

-

Dissolve the amino acid in a solution of 1,4-dioxane and aqueous sodium carbonate (e.g., 2% solution). The pH should be maintained between 9 and 10.

-

In a separate flask, dissolve this compound in 1,4-dioxane.

-

Cool the amino acid solution in an ice bath.

-

Slowly add the this compound solution to the cooled amino acid solution while stirring vigorously. Maintain the temperature at or below 5°C.[3]

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-24 hours), monitoring the reaction progress by TLC.[3]

-

Once the reaction is complete, add water to the mixture and extract with an organic solvent like dichloromethane.[3]

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purify the product by column chromatography or recrystallization as needed.

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

Caption: Hazard Identification and Risk Assessment Workflow.

Caption: Emergency Response Flowchart for Exposures.

References

- 1. nbinno.com [nbinno.com]

- 2. research.rug.nl [research.rug.nl]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. orgsyn.org [orgsyn.org]

- 5. digital.csic.es [digital.csic.es]

- 6. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. luxembourg-bio.com [luxembourg-bio.com]

An In-Depth Technical Guide to 4-Nitrobenzyl Chloroformate: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzyl chloroformate is a pivotal reagent in modern organic synthesis, primarily recognized for its role in the protection of amine and alcohol functionalities. Its unique electronic properties, conferred by the nitro group, facilitate its application in multi-step syntheses, particularly in peptide chemistry and the development of complex pharmaceutical intermediates. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed experimental protocols for its use in protection and deprotection reactions, and its broader applications in drug development and material science.

Core Molecular and Physicochemical Properties

This compound, also known as p-nitrobenzyloxycarbonyl chloride, is a crystalline solid at room temperature. Its molecular structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO₄ | [1] |

| Molecular Weight | 215.59 g/mol | [1] |

| CAS Number | 4457-32-3 | |

| Appearance | Off-white to yellow solid/chunks | [2] |

| Melting Point | 32-34 °C | [3] |

| Solubility | Soluble in various organic solvents such as dioxane, dichloromethane (B109758), and tetrahydrofuran (B95107). | |

| Storage Temperature | 2-8°C | |

| Key Synonyms | (4-Nitrophenyl)methyl carbonochloridate, p-Nitrobenzyl chloroformate, 4-Nitrobenzyloxycarbonyl chloride | [1] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of 4-nitrobenzyl alcohol with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), in the presence of an acid-binding agent. This method is favored for its safety and high yield.

A patented method outlines a synthesis with the following optimized molar ratios, achieving a yield of up to 97.8%.[4]

| Reactant | Molar Ratio |

| p-Nitrobenzyl alcohol | 1 |

| Bis(trichloromethyl) carbonate | 0.4 |

| Acid binding agent (e.g., N,N-Diethylaniline) | 0.95 |

The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature between -40°C and 20°C.[4]

Applications in Organic Synthesis and Drug Development

The primary application of this compound is as a protecting group for primary and secondary amines, forming a 4-nitrobenzyloxycarbonyl (pNZ or Cbz-PNB) carbamate. This protecting group is stable under a range of conditions, yet can be selectively removed, making it a valuable tool in complex molecular synthesis.

Protection of Amines

The introduction of the pNZ group converts a reactive amine into a less nucleophilic carbamate, preventing its participation in undesired side reactions. This is particularly crucial in peptide synthesis, where sequential addition of amino acids requires precise control of reactivity.

The general workflow for amine protection using this compound can be visualized as follows:

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be used to protect the side chains of amino acids such as lysine, cysteine, glutamic acid, and aspartic acid.[5] It also finds use in the activation of resins for the synthesis of peptide thioesters, which are important intermediates in native chemical ligation.[6]

The following diagram illustrates a simplified workflow for the use of this compound in activating a resin for SPPS:

Experimental Protocols

General Protocol for the Protection of an Amine

This protocol is a representative procedure for the N-protection of an amine using this compound.

Materials:

-

Amine substrate

-

This compound

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base (e.g., triethylamine (B128534) or sodium bicarbonate)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the amine substrate in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add this compound (1.5 equivalents).

-

Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude pNZ-protected amine.

-

Purify the product by silica (B1680970) gel column chromatography as needed.

General Protocol for the Deprotection of a pNZ-Carbamate

The pNZ group can be removed under various conditions, with reductive cleavage being a common method.

Materials:

-

pNZ-protected substrate

-

Solvent (e.g., methanol, DMF)

-

Tin(II) chloride (SnCl₂)

-

Phenol

-

Acetic acid

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the pNZ-protected substrate in a mixture of DMF, phenol, and acetic acid.

-

Add a solution of SnCl₂ to the mixture.

-

Stir the reaction at room temperature and monitor by TLC or HPLC.

-

Upon completion, the reaction mixture may be worked up by standard aqueous extraction procedures.

-

The deprotected amine can then be isolated and purified.

Note: Alternative deprotection methods include catalytic hydrogenation and treatment with strong base under specific conditions.[7]

Conclusion

This compound is a versatile and valuable reagent for the protection of amines and other functional groups in organic synthesis. Its stability and selective cleavage make it particularly well-suited for applications in peptide synthesis and the development of complex drug molecules. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge to effectively utilize this important synthetic tool in their work.

References

- 1. This compound | C8H6ClNO4 | CID 78205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 4457-32-3 [chemicalbook.com]

- 4. CN1803758A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digital.csic.es [digital.csic.es]

- 7. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitrobenzyl Chloroformate: A Technical Guide to its Synonyms, Properties, and Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Nitrobenzyl chloroformate, a versatile reagent widely utilized in organic synthesis. This document details its chemical synonyms and identifiers, physical and chemical properties, and its primary applications as a protective agent in peptide synthesis and as a key component in the design of innovative prodrugs. Detailed experimental protocols and reaction mechanisms are provided to assist researchers in its practical application.

Chemical Identity and Synonyms

This compound is a crucial reagent in synthetic organic chemistry, known by a variety of synonyms. Proper identification is essential for accurate sourcing and application in experimental procedures. The primary identifiers and most common synonyms are listed below.

| Identifier/Synonym | Value |

| IUPAC Name | (4-nitrophenyl)methyl carbonochloridate[1][2] |

| CAS Number | 4457-32-3[1][2][3] |